
(4-bromo-1-propyl-1H-pyrazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-bromo-1-propyl-1H-pyrazol-5-yl)methanol is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features a bromine atom at the 4-position, a propyl group at the 1-position, and a hydroxymethyl group at the 5-position of the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1-propyl-1H-pyrazol-5-yl)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Alkylation: The 1-position of the pyrazole ring is alkylated with a propyl group using an alkyl halide (e.g., propyl bromide) in the presence of a base such as potassium carbonate.
Hydroxymethylation: Finally, the 5-position is functionalized with a hydroxymethyl group through a reaction with formaldehyde or paraformaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4-bromo-1-propyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide, potassium thiocyanate in acetone.
Major Products Formed
Oxidation: (4-bromo-1-propyl-1H-pyrazol-5-yl)carboxylic acid.
Reduction: 1-propyl-1H-pyrazol-5-ylmethanol.
Substitution: (4-azido-1-propyl-1H-pyrazol-5-yl)methanol, (4-thiocyanato-1-propyl-1H-pyrazol-5-yl)methanol.
Wissenschaftliche Forschungsanwendungen
(4-bromo-1-propyl-1H-pyrazol-5-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrazoles.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of (4-bromo-1-propyl-1H-pyrazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The propyl group may affect the compound’s lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-chloro-1-propyl-1H-pyrazol-5-yl)methanol: Similar structure with a chlorine atom instead of bromine.
(4-bromo-1-methyl-1H-pyrazol-5-yl)methanol: Similar structure with a methyl group instead of a propyl group.
(4-bromo-1-propyl-1H-pyrazol-3-yl)methanol: Similar structure with the hydroxymethyl group at the 3-position instead of the 5-position.
Uniqueness
(4-bromo-1-propyl-1H-pyrazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H11BrN2O |
|---|---|
Molekulargewicht |
219.08 g/mol |
IUPAC-Name |
(4-bromo-2-propylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C7H11BrN2O/c1-2-3-10-7(5-11)6(8)4-9-10/h4,11H,2-3,5H2,1H3 |
InChI-Schlüssel |
XFGFPJDWEQAYCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=C(C=N1)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


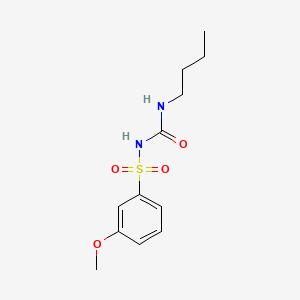

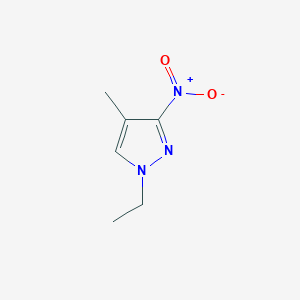
![1-benzyl-9H-pyrido[3,4-b]indole](/img/structure/B11714863.png)
![(3aR,6aR)-hexahydrofuro[3,4-d][1,2]oxazole](/img/structure/B11714870.png)
![ethyl 5-(benzyloxy)-3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate](/img/structure/B11714875.png)
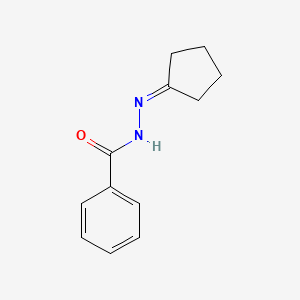
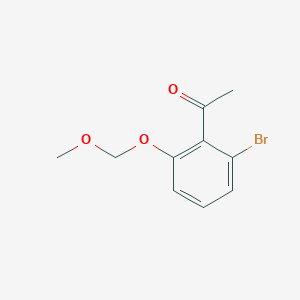
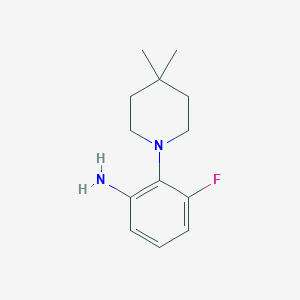
![(1S,4R)-9-methyl-8-azatetracyclo[5.5.3.01,8.04,9]pentadec-5-ene](/img/structure/B11714911.png)
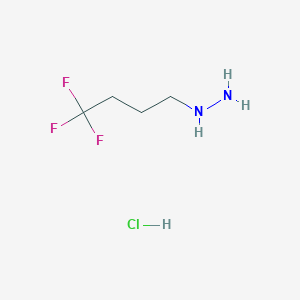
![(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B11714929.png)


